molecular formula C30H48O B579960 17beta(H)-HOP-21(22)-EN-3-ONE CAS No. 17152-56-6

17beta(H)-HOP-21(22)-EN-3-ONE

Cat. No. B579960
CAS RN: 17152-56-6
M. Wt: 424.713
InChI Key: NTZCFZIEUJGSQA-QPYQYMOUSA-N
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Description

17beta(H)-HOP-21(22)-EN-3-ONE, also known as 17β-Hydroxysteroid dehydrogenase (HSD17B), is a group of alcohol oxidoreductases which catalyze the reduction of 17-ketosteroids and the dehydrogenation of 17β-hydroxysteroids in steroidogenesis and steroid metabolism . This includes interconversion of DHEA and androstenediol, androstenedione and testosterone, and estrone and estradiol .


Synthesis Analysis

The synthesis of 17beta(H)-HOP-21(22)-EN-3-ONE involves a series of redox reactions of sex steroids . A fragment-based drug design strategy has been used to synthesize a series of novel N-substituted-β-d-glucosamine derivatives that incorporate benzenesulfonamides . These derivatives were evaluated in vitro for their inhibitory activity against human carbonic anhydrase (hCA) IX .


Molecular Structure Analysis

The molecular structure of 17beta(H)-HOP-21(22)-EN-3-ONE is a pentacyclic triterpenoid. A major hopanoid component of a Victorian brown coal has been isolated and shown to be (22R) 17 [alpha],21 [beta] (H)-homohopane by a single crystal X-ray diffraction study .


Chemical Reactions Analysis

The major reactions catalyzed by 17β-HSD (e.g., the conversion of androstenedione to testosterone) are in fact hydrogenation (reduction) rather than dehydrogenation (oxidation) reactions . 17β-HSDs have been known to catalyze the following redox reactions of sex steroids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 17beta(H)-HOP-21(22)-EN-3-ONE are influenced by its chemical structure and functional groups . The chemistry of a biomaterial directly contributes to its interaction with biological environments .

Future Directions

High HSD17B13 expression is a good target for the development of drugs to treat non-alcoholic fatty liver disease (NAFLD) . Down-regulating the high expression of HSD17B13 by short hairpin RNAs produced a therapeutic effect in the NAFLD mice .

properties

IUPAC Name

(3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-1,2,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h21-24H,9-18H2,1-8H3/t21-,22-,23+,24+,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZCFZIEUJGSQA-QPYQYMOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17beta(H)-HOP-21(22)-EN-3-ONE

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